molecular formula C16H16S B14603229 Benzene, [(2-methyl-1-phenyl-2-propenyl)thio]- CAS No. 58468-94-3

Benzene, [(2-methyl-1-phenyl-2-propenyl)thio]-

Cat. No.: B14603229
CAS No.: 58468-94-3
M. Wt: 240.4 g/mol
InChI Key: KGSZUBCQXPFSEN-UHFFFAOYSA-N
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Description

Benzene, [(2-methyl-1-phenyl-2-propenyl)thio]-: is an organic compound with a complex structure It is a derivative of benzene, where a thio group (sulfur-containing group) is attached to a 2-methyl-1-phenyl-2-propenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, [(2-methyl-1-phenyl-2-propenyl)thio]- typically involves the reaction of benzene derivatives with sulfur-containing reagents. One common method is the thioetherification reaction, where a benzene derivative reacts with a thiol (R-SH) in the presence of a catalyst. The reaction conditions often include:

    Catalysts: Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3).

    Solvents: Non-polar solvents like dichloromethane (CH2Cl2) or toluene.

    Temperature: Mild to moderate temperatures (25-80°C).

Industrial Production Methods

Industrial production of this compound may involve large-scale thioetherification processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing by-products and ensuring environmental compliance.

Chemical Reactions Analysis

Types of Reactions

Benzene, [(2-methyl-1-phenyl-2-propenyl)thio]- undergoes various chemical reactions, including:

    Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the thio group, yielding the corresponding hydrocarbon.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4) under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding hydrocarbons.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

Benzene, [(2-methyl-1-phenyl-2-propenyl)thio]- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, [(2-methyl-1-phenyl-2-propenyl)thio]- involves its interaction with molecular targets through the thio group. The sulfur atom can form bonds with various biological molecules, influencing their function. The compound may also undergo metabolic transformations, leading to active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzene, (2-methyl-1-propenyl)-: A similar compound without the thio group.

    β-Methylisoallylbenzene: Another derivative with a different substituent pattern.

    β,β-Dimethylstyrene: A structurally related compound with different reactivity.

Uniqueness

Benzene, [(2-methyl-1-phenyl-2-propenyl)thio]- is unique due to the presence of the thio group, which imparts distinct chemical and biological properties. This differentiates it from other benzene derivatives and makes it valuable for specific applications in research and industry.

Properties

CAS No.

58468-94-3

Molecular Formula

C16H16S

Molecular Weight

240.4 g/mol

IUPAC Name

(2-methyl-1-phenylprop-2-enyl)sulfanylbenzene

InChI

InChI=1S/C16H16S/c1-13(2)16(14-9-5-3-6-10-14)17-15-11-7-4-8-12-15/h3-12,16H,1H2,2H3

InChI Key

KGSZUBCQXPFSEN-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(C1=CC=CC=C1)SC2=CC=CC=C2

Origin of Product

United States

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